REACTION_SMILES
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[Cl:17][CH:18]([Cl:19])[CH3:20].[Cl:1][S:2](=[O:3])(=[O:4])[OH:5].[Cl:6][c:7]1[cH:8][cH:9][c:10]2[c:11]([c:12]([CH3:15])[cH:13][s:14]2)[cH:16]1>>[Cl:1][S:2](=[O:3])(=[O:5])[c:13]1[c:12]([CH3:15])[c:11]2[c:10]([cH:9][cH:8][c:7]([Cl:6])[cH:16]2)[s:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc2ccc(Cl)cc12
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Name
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Type
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product
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Smiles
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Cc1c(S(=O)(=O)Cl)sc2ccc(Cl)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |